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Compound Name:
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An In-depth Technical Guide to 2-(3,5-
Dichlorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic properties of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No: 129960-45-8).
This compound, a dichlorinated derivative of the 2-phenylpropan-2-amine scaffold, presents a
unique structure of interest for applications in medicinal chemistry, agrochemical synthesis, and
materials science. Due to the limited availability of direct experimental data for this specific
molecule, this guide synthesizes information from supplier specifications, predictive models,
and detailed analysis of structurally analogous compounds to offer a robust and scientifically
grounded resource. Included are detailed protocols for its plausible synthesis and characteristic
chemical transformations, alongside an in-depth analysis of its expected spectroscopic
signatures. This document is intended to serve as a foundational reference for professionals
engaged in the research and development of novel chemical entities.

Introduction and Molecular Structure
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2-(3,5-Dichlorophenyl)propan-2-amine is a primary amine characterized by a sterically
hindered tertiary alkylamine moiety attached to a 3,5-dichlorinated phenyl ring. This substitution
pattern imparts a distinct combination of lipophilicity, steric bulk, and electronic properties that
are of significant interest in the design of bioactive molecules. The presence of the
dichlorophenyl group can influence metabolic stability and receptor binding interactions, while
the tertiary alkylamine scaffold provides a key site for further chemical modification. The chiral
nature of similar compounds suggests that 2-(3,5-Dichlorophenyl)propan-2-amine could be a
valuable intermediate in the development of enantiomerically pure drugs.[1]

Molecular Structure Diagram:

Caption: Molecular structure of 2-(3,5-Dichlorophenyl)propan-2-amine.

Physical and Chemical Properties

Direct experimental data for many of the physical properties of 2-(3,5-Dichlorophenyl)propan-
2-amine are not readily available in peer-reviewed literature. The following table summarizes
available information from chemical suppliers and provides estimated values based on
structurally related compounds.
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Property Value/information Source/Basis
CAS Number 129960-45-8 2]
Molecular Formula CoH11CI2N [2]
Molecular Weight 204.10 g/mol [2]

Physical Form

Liquid at room temperature

[2](3]

Boiling Point

Predicted: 249.7 + 25.0 °C at
760 mmHg

Chemical Suppliers

Solubility

Expected to be soluble in
organic solvents like alcohols,
ethers, and benzene.[4][5]
Limited solubility in water is
anticipated due to the
hydrophobic dichlorophenyl
and tertiary alkyl groups,
though it can form hydrogen
bonds.[1][6]

Analogous Amines

pKa (of conjugate acid)

Estimated: 9-10

Based on typical pKa values
for primary amines and
considering the electron-
withdrawing effects of the

dichlorophenyl group.[7][8]

Storage

Keep in a dark place, under an
inert atmosphere, at room

temperature.

[2]

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for 2-(3,5-Dichlorophenyl)propan-2-amine have

been identified. The following predictions are based on the analysis of its structural motifs and

comparison with analogous compounds.

1H NMR Spectroscopy
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o Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (& 7.0-7.5 ppm).
One signal, a triplet (or more accurately, a triplet-like singlet due to small coupling constants),
will correspond to the proton at the C4 position. The other signal, a doublet (or a narrow
multiplet), will correspond to the two equivalent protons at the C2 and C6 positions.

o Amine Protons (-NHz): A broad singlet is expected, the chemical shift of which can vary
significantly (typically & 1.0-3.0 ppm) depending on the solvent and concentration. This signal
will disappear upon the addition of D20.

o Methyl Protons (-CHs): A sharp singlet corresponding to the six equivalent protons of the two
methyl groups is anticipated, likely in the & 1.2-1.7 ppm range.

13C NMR Spectroscopy

» Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached
to the propan-2-amine group (C1) will be a quaternary signal. The two carbons bearing
chlorine atoms (C3 and C5) will be downfield. The carbon at the C4 position and the two
equivalent carbons at C2 and C6 will also produce distinct signals.

 Aliphatic Carbons: Two signals are expected. A quaternary carbon signal for the carbon
bearing the amine and methyl groups (Ca), and a signal for the two equivalent methyl
carbons.

Infrared (IR) Spectroscopy

As a primary amine, 2-(3,5-Dichlorophenyl)propan-2-amine is expected to exhibit the
following characteristic IR absorption bands:
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Wavenumber (cm~—?) Vibration Expected Appearance
3450 - 3350 N-H Asymmetric Stretch Sharp, medium intensity
3350 - 3250 N-H Symmetric Stretch Sharp, medium intensity
~1600 N-H Scissoring (Bending) Medium to strong, sharp
1250 - 1020 C-N Stretch Medium to weak
~800-700 C-ClI Stretch Strong

Aromatic C-H and C=C
stretches will also be present

in their characteristic regions.

Source: Based on general principles of IR spectroscopy for primary amines.[9][10][11]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]* at m/z 203/205/207
(reflecting the isotopic distribution of two chlorine atoms) would be expected. A prominent
fragmentation pathway would likely involve the loss of a methyl radical (*CHs) to form a stable
benzylic cation at m/z 188/190/192, which could be the base peak. Further fragmentation of the
aromatic ring is also possible.

Synthesis Methodologies

The synthesis of the sterically hindered 2-(3,5-Dichlorophenyl)propan-2-amine can be
approached through several established synthetic routes for tertiary alkylamines. Two plausible
and robust methods are the Ritter reaction and the Leuckart reaction.

Synthesis via the Ritter Reaction

The Ritter reaction provides a direct route to a,a-disubstituted amines from the corresponding
alcohol or alkene.[12]

Ritter Reaction Workflow:
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Step 1: Grignard Reaction Step 2: Ritter Reaction Step 3: Hydrolysis
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Caption: Plausible synthetic workflow via the Ritter reaction.
Experimental Protocol (Ritter Reaction):
Step 1: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

» To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,
and a nitrogen inlet, add magnesium turnings (1.1 eq).

e Add a small crystal of iodine and a few drops of 3,5-dichlorobromobenzene in anhydrous
tetrahydrofuran (THF).

o Once the Grignard reaction initiates (as evidenced by heat evolution and disappearance of
the iodine color), add the remaining 3,5-dichlorobromobenzene (1.0 eq) in anhydrous THF
dropwise to maintain a gentle reflux.

o After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of
the Grignard reagent.

e Cool the reaction mixture to 0 °C and add a solution of acetone (1.2 eq) in anhydrous THF
dropwise.

» Allow the reaction to warm to room temperature and stir for 2 hours.
e Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

o Extract the aqueous layer with diethyl ether (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified
by column chromatography or used directly in the next step.

Step 2 & 3: Ritter Reaction and Hydrolysis

» To a solution of 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5-10 eq), cool the
mixture to 0 °C.

e Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10
°C.

 Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC
for the disappearance of the starting alcohol.

o Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution
of sodium bicarbonate.

o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude N-(2-(3,5-dichlorophenyl)propan-2-
yl)acetamide.

e To the crude amide, add a 10% aqueous solution of sodium hydroxide and heat to reflux for
4-8 hours until hydrolysis is complete (monitored by TLC).

e Cool the reaction mixture and extract with dichloromethane (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by vacuum distillation or column chromatography on silica gel to
afford 2-(3,5-dichlorophenyl)propan-2-amine.

Synthesis via the Leuckart Reaction
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The Leuckart reaction offers an alternative route via reductive amination of a suitable ketone
using ammonium formate or formamide.[13][14][15]

Experimental Protocol (Leuckart Reaction):

 In a round-bottom flask equipped with a reflux condenser, combine 1-(3,5-
dichlorophenyl)ethan-1-one (1.0 eq) and ammonium formate (5-7 eq).

e Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction
should be monitored by TLC or GC-MS.

e Cool the reaction mixture and add concentrated hydrochloric acid (5 eq).
» Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

o Cool the reaction mixture to room temperature and basify with a concentrated aqueous
solution of sodium hydroxide until pH > 12.

o Extract the aqueous layer with diethyl ether (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by vacuum distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of 2-(3,5-dichlorophenyl)propan-2-amine is primarily dictated by the
nucleophilic primary amine and the electron-deficient aromatic ring.

N-Alkylation

The primary amine can undergo N-alkylation with alkyl halides or through reductive amination
with aldehydes or ketones. Due to the steric hindrance around the nitrogen atom, these
reactions may require more forcing conditions (e.g., higher temperatures, stronger bases, or
specialized catalysts) compared to less hindered amines.

N-Alkylation Workflow:
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Caption: General scheme for N-alkylation.

Electrophilic Aromatic Substitution

The 3,5-dichloro substitution pattern deactivates the aromatic ring towards electrophilic
aromatic substitution. The two chlorine atoms are ortho, para-directing but deactivating, while
the tertiary alkyl group is weakly activating and ortho, para-directing. The combined effect of
these groups will direct incoming electrophiles to the C4 and C6 positions. However, the steric
bulk of the 2-aminopropyl group will likely favor substitution at the less hindered C4 position.
Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require
forcing conditions.[16][17][18]

Safety and Handling

2-(3,5-Dichlorophenyl)propan-2-amine should be handled with appropriate safety
precautions in a well-ventilated fume hood. It is presumed to be toxic, and as an amine, it can
be irritating to the skin, eyes, and respiratory system.[19] The presence of chlorine atoms may
enhance these effects. Personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat, should be worn at all times.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[2]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[2]

Applications and Future Directions

2-(3,5-Dichlorophenyl)propan-2-amine is a valuable building block for the synthesis of more
complex molecules. Its potential applications include:
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» Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting
the central nervous system, based on its structural similarity to other psychoactive
compounds. It has been investigated for its potential to inhibit cytochrome P450 enzymes,
which is relevant for studying drug metabolism.[19]

o Agrochemicals: Its structure may be incorporated into new herbicides and plant growth
regulators.[1]

o Materials Science: The aromatic and amine functionalities could be utilized in the synthesis
of specialized polymers or other advanced materials.[19]

Further research into the biological activity of this compound and its derivatives, as well as the
development of efficient and scalable synthetic routes, will be crucial for unlocking its full
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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